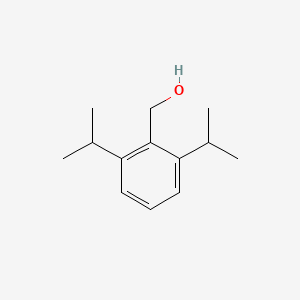

2,6-Diisopropylbenzyl alcohol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

92100-85-1 |

|---|---|

Molecular Formula |

C13H20O |

Molecular Weight |

192.30 g/mol |

IUPAC Name |

[2,6-di(propan-2-yl)phenyl]methanol |

InChI |

InChI=1S/C13H20O/c1-9(2)11-6-5-7-12(10(3)4)13(11)8-14/h5-7,9-10,14H,8H2,1-4H3 |

InChI Key |

XAUDQGPMLGKKCL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)CO |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Diisopropylbenzyl Alcohol and Its Analogues

Classical Reduction Pathways for Benzylic Alcohols

The formation of benzylic alcohols through the reduction of carbonyl compounds is a fundamental transformation in organic synthesis. For a sterically hindered molecule like 2,6-diisopropylbenzyl alcohol, the choice of reducing agent and reaction conditions is crucial to overcome the steric hindrance posed by the two isopropyl groups flanking the reaction center.

The reduction of carboxylic acids and their ester derivatives to primary alcohols is a common and effective method for the synthesis of benzylic alcohols. These reactions require potent reducing agents due to the lower electrophilicity of the carboxyl group compared to aldehydes or ketones.

Lithium aluminum hydride (LiAlH₄) is a powerful and versatile reducing agent capable of reducing a wide range of functional groups, including carboxylic acids and esters, to their corresponding alcohols. The high reactivity of LiAlH₄ makes it particularly suitable for the reduction of sterically hindered substrates.

The reduction of 2,6-diisopropylbenzoic acid or its corresponding esters with LiAlH₄ proceeds via a nucleophilic acyl substitution mechanism. The hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a leaving group (e.g., -OLi from the acid or -OR from the ester) forms an aldehyde intermediate, which is then rapidly reduced to the primary alcohol. Due to the high reactivity of the aldehyde intermediate, its isolation is generally not feasible under these reaction conditions.

The general reaction scheme is as follows:

Starting Material: 2,6-Diisopropylbenzoic acid or its ester derivative

Reagent: Lithium Aluminum Hydride (LiAlH₄)

Solvent: Anhydrous ethers, such as diethyl ether or tetrahydrofuran (B95107) (THF)

Product: this compound

| Starting Material | Reagent | Solvent | Product | Typical Yield (%) |

| 2,6-Diisopropylbenzoic Acid | LiAlH₄ | Diethyl Ether | This compound | High |

| Methyl 2,6-Diisopropylbenzoate | LiAlH₄ | THF | This compound | High |

While LiAlH₄ is highly effective, other hydride reagents can also be employed for the reduction of carboxylic acids and esters. However, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids or esters under standard conditions. More reactive borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), can be used as an alternative to LiAlH₄ for the reduction of carboxylic acids. These reagents often offer different selectivity profiles and may be preferred in certain synthetic contexts.

The reduction of aldehydes and ketones to their corresponding alcohols is a more straightforward transformation compared to the reduction of carboxylic acids and esters. These reactions can be accomplished using a wider variety of reducing agents, including milder ones.

Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones to primary and secondary alcohols, respectively. Its lower reactivity compared to LiAlH₄ makes it compatible with a broader range of functional groups, allowing for chemoselective reductions.

The reduction of 2,6-diisopropylbenzaldehyde (B2362609) with NaBH₄ involves the nucleophilic addition of a hydride ion to the carbonyl carbon. The steric hindrance from the two isopropyl groups can slow down the reaction rate compared to unhindered aldehydes. The reaction is typically carried out in a protic solvent, such as methanol (B129727) or ethanol, which also serves to protonate the resulting alkoxide intermediate to yield the final alcohol product.

The general reaction scheme is as follows:

Starting Material: 2,6-Diisopropylbenzaldehyde

Reagent: Sodium Borohydride (NaBH₄)

Solvent: Methanol or Ethanol

Product: this compound

| Starting Material | Reagent | Solvent | Product | Typical Yield (%) |

| 2,6-Diisopropylbenzaldehyde | NaBH₄ | Methanol | This compound | High |

Catalytic hydrogenation is another important method for the reduction of aldehydes and ketones. This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include palladium (Pd), platinum (Pt), and nickel (Ni), often supported on a solid matrix like carbon (C) or alumina (B75360) (Al₂O₃).

The catalytic hydrogenation of 2,6-diisopropylbenzaldehyde would involve the adsorption of the aldehyde and hydrogen onto the catalyst surface. The reaction proceeds through the stepwise addition of hydrogen atoms to the carbonyl group, resulting in the formation of this compound. The choice of catalyst, solvent, temperature, and pressure can significantly influence the efficiency and selectivity of the reaction. For sterically hindered aldehydes, more active catalysts or more forcing reaction conditions may be required to achieve complete conversion.

The general reaction scheme is as follows:

Starting Material: 2,6-Diisopropylbenzaldehyde

Reagents: Hydrogen (H₂), Metal Catalyst (e.g., Pd/C, PtO₂, Raney Ni)

Solvent: Ethanol, Ethyl Acetate, or other suitable organic solvents

Product: this compound

| Catalyst | Pressure | Temperature | Solvent | Product |

| Palladium on Carbon (Pd/C) | 1-50 atm | Room Temperature - 100°C | Ethanol | This compound |

| Platinum(IV) Oxide (PtO₂) | 1-50 atm | Room Temperature | Ethyl Acetate | This compound |

| Raney Nickel | 50-100 atm | 100-150°C | Ethanol | This compound |

Note: The conditions presented in the table are general for catalytic hydrogenation of benzaldehydes and may need to be optimized for the specific case of 2,6-diisopropylbenzaldehyde.

Reduction of Aldehydes and Ketones

Electrochemical Reduction of Carbonyl Precursors

Electrochemical methods offer a green and efficient alternative for the synthesis of benzylic alcohols from their corresponding carbonyl precursors. rsc.org This approach avoids the need for chemical reducing agents, which can be hazardous and produce stoichiometric waste. The electrochemical reduction of a carbonyl compound, such as 2,6-diisopropylbenzaldehyde, involves the transfer of electrons to the carbonyl group, typically at a cathode, leading to the formation of a radical anion. This intermediate is then protonated to yield the corresponding alcohol.

The general mechanism for the electrochemical reduction of a benzaldehyde (B42025) to a benzyl (B1604629) alcohol can be described as a two-electron process. In aprotic solvents, the reduction often proceeds through two successive one-electron transfer steps. xmu.edu.cn The process can be influenced by various factors, including the electrode material, solvent, supporting electrolyte, and the presence of proton donors. epa.gov For instance, the electrochemical reduction of benzaldehyde has been studied in ionic liquids, showing two successive one-electron irreversible reduction steps. xmu.edu.cn

Table 1: Key Parameters in the Electrochemical Reduction of Carbonyl Precursors

| Parameter | Description | Impact on Reaction |

| Electrode Material | The surface at which the electron transfer occurs (e.g., glassy carbon, platinum, lead). | Influences the overpotential required for the reduction and can affect the selectivity of the reaction. |

| Solvent/Electrolyte | The medium in which the reaction is carried out, containing ions to conduct electricity. | Affects the solubility of the substrate and the stability of intermediates. The choice of electrolyte can also influence the reaction pathway. epa.gov |

| Proton Source | A species that can donate a proton to the intermediate radical anion or dianion. | Crucial for the formation of the final alcohol product. The availability and nature of the proton source can impact the reaction efficiency. |

| Applied Potential | The electrical potential applied to the working electrode. | Controls the rate of electron transfer. A sufficiently negative potential is required to initiate the reduction of the carbonyl group. |

Grignard Reagent-Based Syntheses

Grignard reagents (R-MgX) are powerful nucleophiles widely used for the formation of carbon-carbon bonds. masterorganicchemistry.comsigmaaldrich.commasterorganicchemistry.com The synthesis of secondary benzylic alcohols, such as this compound, can be readily achieved by the reaction of a suitable Grignard reagent with an aldehyde. youtube.comquora.com Specifically, the reaction of 2,6-diisopropylbenzaldehyde with a methyl Grignard reagent (e.g., methylmagnesium bromide) would yield 1-(2,6-diisopropylphenyl)ethanol after an acidic workup. To synthesize this compound itself, the Grignard reagent required would be phenylmagnesium bromide reacting with formaldehyde. doubtnut.com

The mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde. wisc.edu This addition results in the formation of a magnesium alkoxide intermediate. Subsequent protonation of this intermediate in an acidic workup step yields the final alcohol product. khanacademy.org

Table 2: Grignard Synthesis of Benzylic Alcohols

| Reactant 1 (Aldehyde) | Reactant 2 (Grignard Reagent) | Intermediate | Product (after workup) |

| 2,6-Diisopropylbenzaldehyde | CH₃MgBr | 1-(2,6-diisopropylphenyl)ethoxide magnesium bromide | 1-(2,6-diisopropylphenyl)ethanol |

| Formaldehyde | 2,6-Diisopropylphenylmagnesium bromide | 2,6-Diisopropylbenzyloxide magnesium bromide | This compound |

| Benzaldehyde | Methylmagnesium bromide | 1-Phenylethoxide magnesium bromide | 1-Phenylethanol youtube.com |

It is crucial to perform Grignard reactions under anhydrous conditions, as Grignard reagents are strong bases and will react with protic solvents like water. sigmaaldrich.com

Advanced and Selective Synthetic Routes

For applications requiring high levels of purity and specific stereochemistry, more advanced and selective synthetic methods are employed.

The synthesis of chiral benzylic alcohols is of significant interest in medicinal chemistry and materials science. thieme-connect.com Enantioselective methods aim to produce a single enantiomer of a chiral alcohol. This can be achieved through various strategies, including the use of chiral catalysts or auxiliaries. chemrxiv.orgnih.gov

One approach involves the asymmetric addition of organometallic reagents to aldehydes in the presence of a chiral ligand. For instance, the addition of organozinc reagents to ketones can be catalyzed by chiral amino alcohols to produce tertiary benzylic alcohols with high enantioselectivity. acs.org While this example yields a tertiary alcohol, similar principles can be applied to the synthesis of secondary benzylic alcohols.

Another powerful technique is the asymmetric hydrogenation of prochiral ketones, catalyzed by chiral transition metal complexes, such as those based on ruthenium, rhodium, or iridium. chemrxiv.org This method allows for the production of enantioenriched secondary alcohols.

Recent developments have also focused on stereodivergent synthesis, which allows for the selective formation of any possible stereoisomer of a product with multiple stereocenters by simply changing the configuration of the catalyst. nih.gov For example, a palladium/copper co-catalyzed asymmetric benzylic substitution has been developed for the stereodivergent synthesis of benzylic alcohol derivatives. nih.gov

The hydration of alkenes provides a direct route to alcohols. The regioselectivity of the hydration (i.e., whether the hydroxyl group adds to the more or less substituted carbon of the double bond) can be controlled by the choice of reagents.

Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. wikipedia.org This method is known for its anti-Markovnikov regioselectivity, meaning the hydroxyl group is installed at the less substituted carbon of the former double bond. libretexts.orglibretexts.org The reaction is also stereospecific, resulting in a syn-addition of the hydrogen and hydroxyl group across the double bond. wikipedia.orgmasterorganicchemistry.com

For the synthesis of this compound, the starting material would be 2,6-diisopropylstyrene. The first step involves the addition of a borane reagent, such as borane-tetrahydrofuran complex (BH₃·THF), across the double bond to form a trialkylborane intermediate. libretexts.org In the second step, this intermediate is oxidized with hydrogen peroxide in the presence of a base (e.g., sodium hydroxide) to yield the primary alcohol, 2-(2,6-diisopropylphenyl)ethanol. To obtain this compound, a different starting alkene would be necessary.

Table 3: Hydroboration-Oxidation of Alkenes

| Alkene | Reagents | Key Intermediate | Final Product | Regioselectivity |

| 1-Hexene | 1. BH₃·THF2. H₂O₂, NaOH | Trihexylborane | 1-Hexanol wikipedia.org | Anti-Markovnikov |

| Styrene | 1. BH₃·THF2. H₂O₂, NaOH | Tris(2-phenylethyl)borane | 2-Phenylethanol | Anti-Markovnikov |

| 2,6-Diisopropylstyrene | 1. BH₃·THF2. H₂O₂, NaOH | Tris[2-(2,6-diisopropylphenyl)ethyl]borane | 2-(2,6-Diisopropylphenyl)ethanol | Anti-Markovnikov |

Oxymercuration-demercuration is another two-step method for the hydration of alkenes. wikipedia.org In contrast to hydroboration-oxidation, this reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond. vedantu.comchemistrysteps.com A key advantage of this method is that it proceeds without carbocation rearrangements, which can be a problem in simple acid-catalyzed hydration. youtube.com

The reaction involves the treatment of the alkene with mercuric acetate, Hg(OAc)₂, in an aqueous solvent, which leads to the formation of a stable organomercury intermediate. masterorganicchemistry.com The subsequent demercuration step is typically achieved by reduction with sodium borohydride (NaBH₄), which replaces the mercury-containing group with a hydrogen atom. vedantu.com

For the synthesis of 1-(2,6-diisopropylphenyl)ethanol, 2,6-diisopropylstyrene would be the appropriate starting material.

Table 4: Oxymercuration-Demercuration of Alkenes

| Alkene | Reagents | Key Intermediate | Final Product | Regioselectivity |

| Propene | 1. Hg(OAc)₂, H₂O2. NaBH₄ | 2-(Acetoxymercuri)propan-1-ol | 2-Propanol | Markovnikov |

| Styrene | 1. Hg(OAc)₂, H₂O2. NaBH₄ | 1-Phenyl-2-(acetoxymercuri)ethanol | 1-Phenylethanol | Markovnikov masterorganicchemistry.com |

| 2,6-Diisopropylstyrene | 1. Hg(OAc)₂, H₂O2. NaBH₄ | 1-(2,6-Diisopropylphenyl)-2-(acetoxymercuri)ethanol | 1-(2,6-Diisopropylphenyl)ethanol | Markovnikov |

Chemical Reactivity and Mechanistic Investigations of 2,6 Diisopropylbenzyl Alcohol

Dehydration Reactions to Alkene Derivatives

Like other alcohols, 2,6-diisopropylbenzyl alcohol can undergo dehydration to form an alkene. This elimination reaction typically requires an acid catalyst and heat. The benzylic nature of the alcohol makes this process particularly facile.

E1 and E2 Elimination Mechanisms in Benzylic Alcohol Dehydration

The dehydration of alcohols can proceed through either an E1 (elimination, unimolecular) or an E2 (elimination, bimolecular) mechanism, depending on the substrate and reaction conditions.

E1 Mechanism: Benzylic alcohols readily undergo dehydration via an E1 pathway because of the high stability of the resulting benzylic carbocation intermediate. The mechanism involves three steps:

Protonation of the hydroxyl group: The alcohol is protonated by the acid catalyst to form an alkyloxonium ion.

Formation of a carbocation: The C-O bond breaks, and the water molecule departs, forming a carbocation. This is typically the slow, rate-determining step. The carbocation derived from this compound is stabilized by resonance with the aromatic ring and by the electron-donating isopropyl groups.

Deprotonation: A weak base (like water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation, forming the alkene.

E2 Mechanism: While less common for benzylic alcohols under acidic conditions, an E2 mechanism is possible, particularly with primary alcohols or under specific conditions that disfavor carbocation formation. The E2 mechanism is a concerted, one-step process where a base removes a proton from a beta-carbon at the same time as the leaving group (protonated hydroxyl) departs. For this to occur with this compound, a strong base would typically be required, and the hydroxyl group would first need to be converted into a better leaving group that doesn't require acidic conditions (e.g., a tosylate).

| Feature | E1 Mechanism | E2 Mechanism |

| Rate Determining Step | Unimolecular: Loss of leaving group to form a carbocation | Bimolecular: Concerted proton abstraction and leaving group departure |

| Intermediate | Carbocation | None (transition state) |

| Base Requirement | Weak base is sufficient | Strong base is required |

| Substrate Preference | Tertiary > Secondary > Primary (favors stable carbocations) | Primary > Secondary > Tertiary |

| Favored by | Protic solvents, weak bases, heat | High concentration of a strong, non-bulky base |

Factors Influencing Product Selectivity in Dehydration

The dehydration of this compound is expected to yield 2,6-diisopropylstyrene. Several factors influence the outcome of dehydration reactions in general.

Reaction Conditions: The choice of acid catalyst (e.g., sulfuric acid vs. phosphoric acid) and temperature can influence the reaction pathway and the formation of side products. High temperatures favor elimination over substitution.

**Substrate Struct

Derivatization Reactions and Functional Group Transformations

The hydroxyl group of this compound is a key site for a variety of derivatization reactions, allowing for the introduction of protecting groups or transformation into other functional moieties. These reactions are often influenced by the significant steric hindrance imposed by the flanking isopropyl groups on the aromatic ring.

Silylation is a common and effective method for protecting the hydroxyl group of alcohols. The reaction involves the formation of a silyl (B83357) ether, which is generally more stable and less polar than the parent alcohol. The steric bulk surrounding the hydroxyl group in this compound plays a critical role in the kinetics and success of these reactions.

The silylation of alcohols is frequently catalyzed by Lewis bases. nih.govresearchgate.net Catalysts such as 4-N,N-dimethylaminopyridine (DMAP) or 4-pyrrolidinopyridine (B150190) (PPY) significantly accelerate the reaction. nih.gov The mechanism typically involves the formation of a more reactive silylating intermediate. For instance, in the presence of a Lewis base catalyst, the silyl halide (e.g., R₃SiCl) can form a highly reactive N-silylated species, which is then readily attacked by the alcohol's hydroxyl group.

The choice of solvent also strongly influences the reaction rate. Lewis basic solvents like dimethylformamide (DMF) can accelerate the silylation process compared to less polar solvents such as dichloromethane (B109758) (DCM). nih.govresearchgate.net In DMF, the reaction half-lives for the conversion of structurally similar primary, secondary, and tertiary alcohols can vary dramatically. nih.gov Although this compound is a primary alcohol, the steric hindrance from the ortho-isopropyl groups can decrease its nucleophilicity, potentially slowing the reaction rate compared to unhindered primary alcohols like benzyl (B1604629) alcohol. An auxiliary base, such as triethylamine, is often required to neutralize the generated acid (e.g., HCl) and drive the reaction to completion. nih.gov

Table 1: Factors Influencing Lewis Base-Catalyzed Silylation

| Factor | Description | Impact on this compound Silylation |

|---|---|---|

| Catalyst | Lewis bases like DMAP or PPY are used to activate the silylating agent. | Essential for achieving reasonable reaction rates due to steric hindrance. |

| Solvent | Lewis basic solvents (e.g., DMF) generally lead to faster reactions than apolar solvents (e.g., DCM). nih.gov | DMF would be a preferred solvent to enhance the reaction rate. |

| Steric Hindrance | The bulkiness of the alcohol affects its nucleophilicity and accessibility. | The two ortho-isopropyl groups significantly hinder the hydroxyl group, slowing the reaction compared to less substituted benzyl alcohols. |

| Auxiliary Base | A non-nucleophilic base (e.g., triethylamine) is used to scavenge the acid byproduct. nih.gov | Necessary to prevent side reactions and ensure the reaction proceeds to completion. |

Chemoselectivity in silylation refers to the preferential reaction of one hydroxyl group over another in a molecule containing multiple hydroxyls or over other reactive functional groups. This selectivity is primarily governed by steric and electronic factors. In competitive silylation reactions, less sterically hindered hydroxyl groups will typically react faster.

Given the substantial steric shielding of the hydroxyl group in this compound, it would be expected to show lower reactivity compared to less hindered alcohols. For instance, in a competition experiment between this compound and a less hindered primary alcohol like benzyl alcohol, the latter would be silylated at a much faster rate. This difference in reactivity allows for the selective protection of less hindered alcohols in the presence of highly hindered ones like this compound, a crucial strategy in the synthesis of complex molecules.

Electrochemical methods offer an environmentally benign strategy for promoting redox reactions, using electricity as a traceless reagent. nih.gov While this compound itself does not undergo pinacol (B44631) coupling, it can be readily oxidized to its corresponding carbonyl derivative, 2,6-diisopropylbenzaldehyde (B2362609). This aldehyde is a suitable substrate for electrochemical pinacol coupling.

The pinacol coupling reaction is a reductive coupling of two carbonyl groups to form a vicinal diol (a 1,2-diol). wikipedia.org The electrochemical variant provides an alternative to using low-valent metal reductants. nih.gov The reaction mechanism involves a one-electron reduction of the carbonyl group to form a ketyl radical anion. wikipedia.org Two of these radical anions then dimerize to form a carbon-carbon bond, yielding the deprotonated diol. Subsequent protonation during workup gives the final pinacol product. wikipedia.org

For 2,6-diisopropylbenzaldehyde, the electrochemical pinacol coupling would proceed as follows:

Initial Oxidation: this compound is first oxidized to 2,6-diisopropylbenzaldehyde using standard oxidizing agents or an electrochemical process. nih.gov

Electrochemical Reduction: The aldehyde undergoes a one-electron reduction at the cathode to form a radical anion.

Dimerization: Two molecules of the radical anion couple to form the vicinal diol, 1,2-bis(2,6-diisopropylphenyl)ethane-1,2-diol.

The reaction is often carried out in an undivided cell, and modern protocols have been developed that are sacrificial anode-free, which minimizes metal waste. nih.gov The steric bulk of the 2,6-diisopropylphenyl groups would be expected to heavily influence the diastereoselectivity of the coupling, likely favoring the formation of the dl (or anti) isomer over the meso (or syn) isomer to minimize steric repulsion between the bulky substituents in the transition state. Water can act as a proton source to facilitate the formation of the protonated ketyl radical, which can be important for achieving high diastereoselectivity. nih.gov

Table 2: Electrochemical Pinacol Coupling of 2,6-Diisopropylbenzaldehyde

| Step | Description | Key Intermediates/Products |

|---|---|---|

| 1. Oxidation | Conversion of the starting alcohol to the corresponding aldehyde. | 2,6-Diisopropylbenzaldehyde |

| 2. One-Electron Reduction | Electrochemical reduction of the aldehyde at the cathode. | 2,6-Diisopropylbenzaldehyde radical anion |

| 3. C-C Bond Formation | Dimerization of two radical anion species. | Dianion of the vicinal diol |

| 4. Protonation | Addition of a proton source (e.g., water) during the reaction or workup. | 1,2-Bis(2,6-diisopropylphenyl)ethane-1,2-diol |

Role As a Chemical Building Block and Precursor in Organic Synthesis

Precursor for Advanced Chemical Probes and Ligands

2,6-Diisopropylbenzyl alcohol is a valuable precursor for synthesizing specialized molecules that are used as ligands in organometallic chemistry and catalysis. The bulky steric profile of the 2,6-diisopropylphenyl group is a key feature that can be used to control the coordination environment around a metal center, thereby influencing the activity and selectivity of a catalyst.

Organophosphorus compounds, particularly phosphines, are a critical class of ligands in homogeneous catalysis. The electronic and steric properties of the phosphine (B1218219) ligand can be fine-tuned to optimize the performance of the metal catalyst. Bulky phosphine ligands are often sought to stabilize low-coordinate metal centers, which are key intermediates in many catalytic cycles.

While the direct synthesis of phosphine ligands from this compound is not a common route, the alcohol can be readily converted into a suitable precursor. For example, this compound can be transformed into 2,6-diisopropylbenzyl bromide, a reactive electrophile. This benzyl (B1604629) bromide can then be used to form a carbon-phosphorus bond through reaction with a phosphide (B1233454) anion or other phosphorus nucleophiles. This multi-step approach allows for the incorporation of the sterically demanding 2,6-diisopropylbenzyl group into various organophosphorus ligand architectures.

Plausible Synthetic Route to Phosphine Ligands:

Conversion to a Halide: this compound is treated with a reagent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) to convert the hydroxyl group into a bromide, yielding 2,6-diisopropylbenzyl bromide. orgsyn.org

C-P Bond Formation: The resulting benzyl bromide can then react with a phosphorus nucleophile, such as lithium diphenylphosphide (LiPPh₂), to form a new carbon-phosphorus bond, yielding a tertiary phosphine bearing the 2,6-diisopropylbenzyl group.

Diamine derivatives are another important class of ligands, particularly in the field of asymmetric catalysis. Chiral diamine ligands, when complexed with transition metals like ruthenium or nickel, can create highly effective and enantioselective catalysts for reactions such as hydrogenation or Michael additions. organic-chemistry.org The substituents on the nitrogen atoms of the diamine ligand play a crucial role in determining the steric and electronic environment of the catalyst's active site.

This compound can serve as a starting material for the synthesis of N-substituted diamine ligands. By converting the alcohol into a benzyl halide, the bulky 2,6-diisopropylbenzyl group can be introduced onto the nitrogen atoms of a diamine backbone, such as ethylenediamine (B42938). For instance, the reaction of two equivalents of 2,6-diisopropylbenzyl bromide with ethylenediamine would yield N,N'-bis(2,6-diisopropylbenzyl)ethylenediamine. This ligand can then be used to form complexes with various metals for catalytic applications. The synthesis of related N,N'-bis(2,6-diisopropylphenyl) ligands often starts from 2,6-diisopropylaniline, which itself can be synthesized through various industrial processes. wikipedia.org

Table 2: Synthesis and Application of Diamine Ligands

| Ligand Type | Precursor from this compound | Synthetic Step | Application |

| N,N'-bis(2,6-diisopropylbenzyl)diamine | 2,6-Diisopropylbenzyl bromide | N-alkylation of a primary diamine (e.g., ethylenediamine) | Ligands for transition metal catalysts in reactions like asymmetric hydrogenation. |

| N,N'-bis(2,6-diisopropylphenyl)diamine | 2,6-Diisopropylaniline | Condensation with a diketone or glyoxal | Precursors for N-heterocyclic carbene (NHC) ligands and other catalyst systems. |

Applications in Catalysis and Materials Science Research

Catalytic Transformations Utilizing 2,6-Diisopropylbenzyl Alcohol Derivatives

The structural motifs derived from this compound have found application in the design of ligands for organometallic catalysis and have been conceptually proposed for roles as co-catalysts or solvents in polymerization processes.

While direct reports on ligands synthesized from this compound are not extensively documented, the closely related compound, 2,6-diisopropylaniline, serves as a significant precedent for the design of sterically demanding ligands. The 2,6-diisopropylphenyl moiety is a cornerstone in the development of bulky ligands that stabilize metal centers and dictate the selectivity of catalytic reactions.

A prominent application of the 2,6-diisopropylphenyl group is in the synthesis of N-heterocyclic carbene (NHC) ligands. The steric bulk provided by these groups on the NHC backbone is crucial for the stability and catalytic activity of the resulting metal complexes, which are employed in a variety of organic transformations. Similarly, this bulky aniline (B41778) is a key precursor for NacNac and diiminopyridine ligands, which are instrumental in stabilizing a wide range of metal ions in various catalytic processes ebrary.netnih.gov.

Drawing a parallel, ligands derived from this compound, such as phosphinites [R₂P(OCH₂Ar)] or ethers, could offer similar steric advantages. The bulky framework can create a specific coordination environment around a metal center, influencing substrate approach and, consequently, the stereoselectivity of a reaction. For instance, in palladium/copper co-catalyzed asymmetric benzylic substitution reactions, the choice of chiral ligands is paramount in achieving high diastereo- and enantioselectivities in the synthesis of benzylic alcohol derivatives nih.gov. The steric hindrance from the diisopropyl groups in a hypothetical ligand derived from this compound could play a similar role in controlling the stereochemical outcome of such transformations.

The table below illustrates the types of bulky ligands synthesized from the analogous 2,6-diisopropylaniline, suggesting potential ligand classes for this compound.

| Ligand Type | Precursor | Key Features |

| N-Heterocyclic Carbenes (NHCs) | 2,6-Diisopropylaniline | High thermal stability, strong σ-donating properties |

| NacNac Ligands | 2,6-Diisopropylaniline | Monoanionic, sterically demanding, versatile coordination |

| Diiminopyridine Ligands | 2,6-Diisopropylaniline | Tridentate, redox-active |

The role of alcohols in polymerization reactions is multifaceted; they can act as initiators, chain transfer agents, or solvents, significantly influencing the polymerization kinetics and the properties of the resulting polymer.

In the context of Ziegler-Natta polymerization, which is a cornerstone of polyolefin production, organoaluminum compounds often act as co-catalysts. These catalysts can be modified by alcohols to influence their activity and the stereochemistry of the polymer. Homogeneous Ziegler-Natta catalysts, often based on Group 4 metals like titanium or zirconium, are used with co-catalysts such as methylaluminoxane (B55162) (MAO) tamu.eduwikipedia.org. The steric bulk of an alcohol can influence the structure of the active catalytic species. While not specifically documented for this compound, bulky alkoxide ligands are known to affect the performance of such catalysts.

Furthermore, alcohols can function as chain transfer agents in radical polymerization, which helps in controlling the molecular weight of the polymer google.comrsc.orgresearchgate.netgoogle.comresearchgate.net. The efficiency of a chain transfer agent is dependent on the lability of the O-H bond and the stability of the resulting radical. The bulky 2,6-diisopropyl groups in this compound could sterically hinder the approach of a propagating radical to the hydroxyl proton, potentially reducing its efficiency as a chain transfer agent compared to less hindered alcohols. However, this steric hindrance could also offer a degree of control over the chain transfer process.

The use of this compound as a solvent in polymerization is a conceptual possibility. Its bulky nature and relatively high boiling point could make it a suitable medium for certain polymerization reactions, particularly those requiring elevated temperatures. However, its potential to participate in chain transfer reactions would need to be carefully considered for each specific monomer and polymerization method.

Advanced Materials Contexts (Conceptual Basis)

The incorporation of the bulky and rigid 2,6-diisopropylphenyl group into polymer structures can be envisaged to impart unique properties to the resulting materials, opening avenues for the development of functional polymers.

The introduction of bulky side groups into a polymer chain is known to affect its physical properties, such as glass transition temperature (Tg), density, and free volume ebrary.net. Polymers with bulky side chains often exhibit higher glass transition temperatures due to restricted chain mobility. The increased free volume resulting from inefficient chain packing can lead to enhanced gas permeability, a desirable property for membrane applications.

Conceptually, a polymer such as poly(2,6-diisopropylbenzyl acrylate), synthesized from the corresponding acrylate (B77674) monomer, would possess these bulky side groups. The steric hindrance provided by the 2,6-diisopropylphenyl moieties could lead to a material with high thermal stability and a high glass transition temperature. The presence of these large, hydrophobic groups would also be expected to increase the polymer's hydrophobicity.

The properties of such a hypothetical polymer can be contrasted with those of polymers with less bulky side groups, as illustrated in the table below.

| Polymer | Monomer Unit | Expected Properties due to Side Group | Potential Applications |

| Poly(benzyl acrylate) | Benzyl (B1604629) acrylate | Moderate Tg, good thermal stability | Coatings, adhesives |

| Poly(2,6-diisopropylbenzyl acrylate) | 2,6-Diisopropylbenzyl acrylate | High Tg, increased free volume, high hydrophobicity | Gas separation membranes, specialty coatings |

The integration of this compound as a building block in functional polymers represents a promising, albeit largely unexplored, area of materials science research. Future studies could focus on the synthesis and characterization of monomers derived from this alcohol and the subsequent polymerization to create novel materials with tailored properties for specific applications.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the mechanisms of reactions involving 2,6-diisopropylbenzyl alcohol. It provides detailed information about the structure and environment of atoms within a molecule.

In the context of organometallic complexes featuring this compound as a ligand, dynamic NMR (DNMR) spectroscopy is an invaluable tool for investigating fluxional processes. comporgchem.com Fluxional molecules are those that undergo rapid, reversible intramolecular rearrangements, leading to the interchange of atoms between chemically non-equivalent positions. rsc.org This behavior is particularly common in sterically hindered ligands where restricted rotation around single bonds can lead to distinct conformers that may interconvert at rates comparable to the NMR timescale. ilpi.com

For a hypothetical metal complex containing a 2,6-diisopropylbenzyl alkoxide ligand, variable-temperature (VT) NMR studies could reveal the dynamics of such processes. At low temperatures, where the interconversion is slow on the NMR timescale, separate signals for non-equivalent protons or carbons would be observed. As the temperature is increased, the rate of interchange increases, causing these signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal. slideshare.net The coalescence temperature and the separation of the signals at low temperature can be used to calculate the activation energy for the dynamic process.

For instance, the rotation around the aryl-C(H2) bond could be hindered due to the bulky isopropyl groups, leading to different environments for the benzylic protons. A DNMR study could quantify the energy barrier for this rotation.

Table 1: Hypothetical Variable-Temperature ¹H NMR Data for a Metal Complex of 2,6-Diisopropylbenzyl Alkoxide

| Temperature (°C) | Chemical Shift (ppm) of Benzylic Protons | Linewidth (Hz) | Inferred Process |

| -50 | 4.55 (d), 4.75 (d) | 2.0 | Slow exchange (hindered rotation) |

| 25 | 4.65 (br s) | 50.0 | Intermediate exchange (coalescence) |

| 100 | 4.65 (s) | 3.0 | Fast exchange (free rotation) |

This is a hypothetical data table for illustrative purposes.

Computational NMR spectroscopy, often employing Density Functional Theory (DFT), has become a powerful predictive tool in chemical research. ruc.dk By calculating the theoretical NMR chemical shifts of proposed intermediates and transition states, researchers can compare these with experimental data to support or refute a postulated reaction mechanism. scielo.bre-bookshelf.de

In studies involving this compound, computational methods can be used to predict the ¹H and ¹³C NMR spectra of various potential products and byproducts of its reactions, such as oxidation to the corresponding aldehyde or etherification. nih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly used for these calculations. ruc.dk The accuracy of these predictions has been shown to be high, with mean absolute errors often less than 0.2 ppm for ¹H shifts and 2-3 ppm for ¹³C shifts. mdpi.comdoaj.org

For example, in a proposed catalytic cycle for the oxidation of this compound, DFT calculations could provide the expected chemical shifts for a coordinated alcohol, an alkoxide intermediate, and the final aldehyde product. This computational data would be instrumental in assigning peaks in experimentally obtained in-situ NMR spectra.

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts for this compound Derivatives

| Compound | Proton | Predicted Chemical Shift (ppm) (B3LYP/6-311+G(2d,p)) | Experimental Chemical Shift (ppm) |

| This compound | -CH₂- | 4.72 | 4.70 |

| This compound | -OH | 2.15 | 2.18 |

| 2,6-Diisopropylbenzaldehyde (B2362609) | -CHO | 10.50 | 10.48 |

This is a hypothetical data table for illustrative purposes.

X-ray Crystallography for Structural Elucidation of Complexes and Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids at the atomic level. mdpi.com For derivatives of this compound, particularly its metal complexes, single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and coordination geometries. aps.orgvensel.org This structural data is fundamental to understanding the steric and electronic properties of these compounds and how they influence their reactivity. nih.gov

In the context of catalysis, obtaining the crystal structure of a metal complex with a this compound or alkoxide ligand can reveal how the bulky diisopropyl groups influence the coordination sphere of the metal center. researchgate.netanalis.com.my This steric hindrance can, for example, create a specific binding pocket that favors the approach of certain substrates, leading to enhanced selectivity in catalytic reactions. The solid-state packing of these molecules, influenced by intermolecular interactions, can also be analyzed. dntb.gov.ua

Table 3: Hypothetical Crystallographic Data for a Zinc(II) Complex of 2,6-Diisopropylbenzyl Alkoxide

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 18.54 |

| c (Å) | 12.88 |

| β (°) | 98.7 |

| Zn-O bond length (Å) | 1.95 |

| C-O bond length (Å) | 1.43 |

This is a hypothetical data table for illustrative purposes.

Infrared (IR) Spectroscopy for Reaction Monitoring and Characterization

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups in a molecule and for monitoring the progress of a chemical reaction in real-time. rsc.org By measuring the absorption of infrared radiation, which excites molecular vibrations, IR spectroscopy can track the disappearance of reactants and the appearance of products. researchgate.netliverpool.ac.uk

For reactions involving this compound, such as its oxidation to 2,6-diisopropylbenzaldehyde, in-situ Attenuated Total Reflectance (ATR)-IR spectroscopy can be particularly informative. uu.nlnih.gov This technique allows for the continuous monitoring of the reaction mixture without the need for sampling. The characteristic vibrational bands of the alcohol's O-H group (around 3300 cm⁻¹) would be seen to decrease in intensity, while the strong C=O stretching band of the aldehyde product (around 1700 cm⁻¹) would appear and grow over time. rsc.org

Table 4: Characteristic IR Absorption Bands for the Oxidation of this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (alcohol) | ~3350 | Broad, stretching vibration |

| C-H (sp³) | ~2960 | Stretching vibration of isopropyl and benzylic protons |

| C=O (aldehyde) | ~1705 | Strong, stretching vibration of the carbonyl group |

| C=C (aromatic) | ~1600, 1470 | Stretching vibrations of the aromatic ring |

This is a hypothetical data table for illustrative purposes.

High-Performance Liquid Chromatography (HPLC) for Kinetic Analysis

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. researchgate.net It is extensively used for the kinetic analysis of chemical reactions by monitoring the concentration of reactants, intermediates, and products over time. nih.gov

In studying the kinetics of reactions involving this compound, such as its etherification or esterification, HPLC is an ideal tool. researchgate.net Aliquots can be taken from the reaction mixture at various time points, and the reaction can be quenched. The samples are then analyzed by HPLC, typically using a reverse-phase column and a UV detector, as the aromatic ring of the benzyl (B1604629) derivatives is a strong chromophore. researchgate.net

By plotting the concentration of this compound and its product as a function of time, the reaction rate can be determined. Furthermore, by performing a series of experiments where the initial concentrations of the reactants are varied, the order of the reaction with respect to each component and the rate constant can be elucidated. jetir.org

Table 5: Hypothetical HPLC Data for a Kinetic Study of the Etherification of this compound

| Time (min) | Retention Time of this compound (min) | Peak Area of this compound | Retention Time of Product (min) | Peak Area of Product |

| 0 | 3.5 | 10000 | 5.2 | 0 |

| 10 | 3.5 | 7500 | 5.2 | 2500 |

| 30 | 3.5 | 4000 | 5.2 | 6000 |

| 60 | 3.5 | 1500 | 5.2 | 8500 |

This is a hypothetical data table for illustrative purposes.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become an indispensable tool for studying the electronic structure and reactivity of organic molecules. It is frequently employed to investigate various aspects of 2,6-diisopropylbenzyl alcohol and related compounds.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. In the context of substituted benzyl (B1604629) alcohols, DFT is often used to study oxidation reactions. For instance, theoretical investigations into the catalytic oxidation of benzyl alcohol to benzaldehyde (B42025) help identify reaction intermediates, transition states, and activation energies. researchgate.netnih.gov

These studies reveal how the catalyst, such as graphene oxide or metal clusters, interacts with the alcohol. nih.govrsc.org The calculations can trace the pathway of key steps, such as the initial adsorption of the alcohol onto the catalyst surface, the cleavage of the O-H and C-H bonds, and the final desorption of the aldehyde product. researchgate.net By comparing the energy barriers of different potential pathways, researchers can determine the most favorable reaction mechanism. rsc.orgumn.edu This understanding is crucial for designing more efficient and selective catalysts for the oxidation of sterically hindered alcohols like this compound. researchgate.netresearchgate.net

Table 1: Hypothetical DFT-Calculated Energy Profile for a Key Step in Benzyl Alcohol Oxidation

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant Complex | Alcohol adsorbed on catalyst surface | 0.0 |

| Transition State 1 (TS1) | O-H bond scission | +15.2 |

| Intermediate 1 | Alkoxide intermediate formed | -5.4 |

| Transition State 2 (TS2) | α-C-H bond scission (Rate-determining step) | +22.5 |

| Product Complex | Aldehyde adsorbed on catalyst surface | -12.8 |

DFT calculations are highly effective in predicting spectroscopic data, which serves as a vital link between theoretical models and experimental reality. By calculating properties like vibrational frequencies and nuclear magnetic shielding tensors, DFT can generate theoretical IR, Raman, and NMR spectra. theaic.orgnih.gov

For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is commonly used within the DFT framework to compute the isotropic shielding constants, which are then converted into chemical shifts. researchgate.netnih.gov These predicted shifts can be compared with experimental data to confirm molecular structures or revise assignments. mdpi.com The accuracy of these predictions depends on the chosen functional and basis set. nih.govaps.org Theoretical calculations can also help understand how the electronic environment around a nucleus, influenced by the bulky isopropyl groups in this compound, affects its chemical shift.

Similarly, theoretical UV-Vis spectra can be simulated using time-dependent DFT (TD-DFT), providing information about electronic transitions and absorption wavelengths. nih.govresearchgate.net

Table 2: Illustrative Comparison of Experimental vs. DFT-Calculated ¹H NMR Chemical Shifts for a Substituted Benzyl Alcohol

| Proton | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-311+G(2d,p)) | Deviation (ppm) |

|---|---|---|---|

| OH | 2.10 | 2.18 | +0.08 |

| CH₂ | 4.65 | 4.71 | +0.06 |

| Aromatic CH (meta) | 7.25 | 7.30 | +0.05 |

| Aromatic CH (para) | 7.18 | 7.22 | +0.04 |

| Isopropyl CH | 3.15 | 3.22 | +0.07 |

Beyond geometry, DFT provides a wealth of information about the electronic structure. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's reactivity and electronic transitions. semanticscholar.org The HOMO-LUMO energy gap is an indicator of molecular stability. nih.gov Furthermore, the Molecular Electrostatic Potential (MEP) can be mapped onto the electron density surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical attack. theaic.org

Table 3: Selected DFT-Calculated Geometric Parameters for a Benzyl Alcohol Derivative

| Parameter | Description | Calculated Value |

|---|---|---|

| r(C-O) | Carbon-Oxygen bond length | 1.425 Å |

| r(O-H) | Oxygen-Hydrogen bond length | 0.968 Å |

| r(C-C)aromatic | Average aromatic C-C bond length | 1.395 Å |

| ∠(C-O-H) | Carbon-Oxygen-Hydrogen bond angle | 108.5° |

| ∠(Aromatic Ring-C-O) | Dihedral angle defining alcohol orientation | -65.2° |

Molecular Modeling of Reactivity and Selectivity

Molecular modeling encompasses a range of computational techniques used to simulate and predict how molecules behave and interact. For this compound, these models are particularly useful for understanding its reactivity in complex chemical environments and for predicting the selectivity of its reactions. ajpchem.org

Computational models can be used to explore the factors that govern chemoselectivity and regioselectivity. For instance, in the oxidation of benzyl alcohols, side products such as toluene (B28343) or benzoic acid can form. researchgate.netmdpi.com Molecular modeling can help determine the activation barriers for the competing reaction pathways leading to these different products. By analyzing the transition state structures and energies, researchers can rationalize why one product is formed preferentially over others under specific reaction conditions (e.g., temperature, solvent, catalyst). mdpi.com These insights are valuable for optimizing reaction conditions to maximize the yield of the desired product.

Structure-Reactivity Correlations via Computational Methods

Computational methods are pivotal in establishing quantitative structure-reactivity relationships (QSRR). chemrxiv.orgchemrxiv.org These relationships correlate structural or electronic properties of a series of related molecules with their experimentally observed reaction rates or biological activities. ajpchem.orgnih.gov

For a series of substituted benzyl alcohols, computational chemistry can calculate a variety of molecular descriptors. These can include:

Steric descriptors: Such as the percent buried volume (%Vbur), which quantifies the steric hindrance around the reactive site. chemrxiv.org

Electronic descriptors: Such as Hammett parameters, atomic charges, or HOMO/LUMO energies, which describe the electronic influence of substituents. nih.govkoreascience.kr

By performing a statistical regression analysis, a mathematical model can be built that links these computed descriptors to experimental reactivity data (e.g., initial reaction rates). A strong correlation can reveal the key structural factors that govern the reaction rate. chemrxiv.org For example, a QSRR study might demonstrate that the rate of oxidation for substituted benzyl alcohols is strongly dependent on the steric bulk of the ortho-substituents, a factor highly relevant to this compound.

Table 4: Example of a Structure-Reactivity Correlation for Benzyl Alcohol Oxidation

| Substituent (R) in R-C₆H₄CH₂OH | Computed Descriptor (%Vbur) | Experimental Relative Rate |

|---|---|---|

| H | 25.1 | 1.00 |

| 4-Methyl | 28.3 | 1.25 |

| 4-Chloro | 29.5 | 0.85 |

| 2-Methyl | 35.7 | 0.45 |

| 2,6-Dimethyl | 48.2 | 0.12 |

Q & A

Q. What are the recommended analytical methods for determining the purity of 2,6-diisopropylbenzyl alcohol in laboratory settings?

To assess purity, gas chromatography-tandem mass spectrometry (GC-MS/MS) with solid-phase microextraction (SPME) is recommended for trace-level analysis. For routine quantification, high-performance liquid chromatography (HPLC) using a phenyl-hexyl column and UV detection at 254 nm provides reliable results . Calibration curves should be constructed using a certified reference standard. Ensure sample preparation includes derivatization if volatility is an issue.

Q. How should this compound be stored to maintain stability in long-term studies?

Store the compound in airtight, amber glass containers under inert gas (e.g., nitrogen) at 2–8°C to prevent oxidation or hydrolysis. Monitor for degradation via periodic NMR or FTIR analysis, focusing on hydroxyl (-OH) and aromatic proton regions. Avoid exposure to light, as benzyl alcohol derivatives are prone to photolytic decomposition .

Q. What synthetic routes are commonly employed for small-scale laboratory synthesis of this compound?

A typical method involves Friedel-Crafts alkylation of benzyl alcohol with isopropyl chloride in the presence of AlCl₃, followed by selective purification via recrystallization from ethanol/water mixtures. Alternatively, Grignard reactions using 2,6-diisopropylbenzaldehyde and methylmagnesium bromide yield the alcohol, with yields optimized by controlling reaction temperature (0–5°C) .

Intermediate Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

Discrepancies often arise from trace moisture in reagents or catalyst deactivation . To address this:

Use Karl Fischer titration to verify anhydrous conditions.

Characterize byproducts (e.g., diisopropylbenzene) via GC-MS to identify competing elimination pathways.

Optimize reaction stoichiometry using design-of-experiments (DoE) approaches .

Q. What strategies are effective in minimizing dimerization or oligomerization during storage or reactions?

Dimerization is mitigated by:

- Adding radical inhibitors (e.g., BHT) at 0.1–0.5 wt%.

- Storing solutions at low concentrations (<1 mM) in aprotic solvents (e.g., DMSO).

- Monitoring via size-exclusion chromatography (SEC) or dynamic light scattering (DLS) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in oxidation reactions?

The steric bulk of the isopropyl groups directs oxidation to the para position. Density functional theory (DFT) calculations reveal higher activation energy for ortho oxidation due to steric hindrance. Experimental validation involves comparing products from TEMPO-mediated oxidation (yielding ketones) and PCC oxidation (yielding aldehydes). Analyze intermediates via ¹H-¹³C HMBC NMR to confirm bond formation .

Q. How can researchers optimize solid-phase extraction (SPE) protocols for isolating this compound from complex matrices?

Use C18-modified silica SPE cartridges preconditioned with methanol and pH 7 buffer. Elute with acetonitrile:water (70:30) containing 0.1% formic acid. Validate recovery rates (>95%) using isotopically labeled internal standards (e.g., d₇-2,6-diisopropylbenzyl alcohol) and correct for matrix effects via standard addition curves .

Q. What computational models predict the solubility and partition coefficients of this compound in biphasic systems?

Employ COSMO-RS or UNIFAC models to simulate solubility in solvents like ethyl acetate/water. Experimentally validate using shake-flask methods with HPLC quantification. LogP values typically range from 3.2–3.8, indicating high lipophilicity. Adjust predictions using Hansen solubility parameters .

Data Interpretation and Validation

Q. How should researchers address discrepancies between theoretical and experimental melting points?

Deviations >2°C suggest impurities or polymorphic forms. Perform differential scanning calorimetry (DSC) to identify polymorphs and X-ray crystallography to confirm crystal structure. Recrystallize using mixed solvents (e.g., hexane:acetone) to isolate the dominant polymorph .

Q. What statistical methods are suitable for analyzing batch-to-batch variability in synthetic yields?

Apply multivariate analysis (MVA) or principal component analysis (PCA) to identify critical process parameters (e.g., catalyst age, mixing speed). Use control charts (e.g., Shewhart charts) to monitor yield trends and implement corrective actions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.